3-(2-Ethoxyethyl)piperidine

Catalog No.
S828738
CAS No.
946682-08-2
M.F
C9H19NO
M. Wt
157.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Ethoxyethyl)piperidine

CAS Number

946682-08-2

Product Name

3-(2-Ethoxyethyl)piperidine

IUPAC Name

3-(2-ethoxyethyl)piperidine

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

InChI

InChI=1S/C9H19NO/c1-2-11-7-5-9-4-3-6-10-8-9/h9-10H,2-8H2,1H3

InChI Key

BNVNBSVMAFCIJZ-UHFFFAOYSA-N

SMILES

CCOCCC1CCCNC1

Canonical SMILES

CCOCCC1CCCNC1

Pharmacology

Application Summary: “3-(2-Ethoxyethyl)piperidine” derivatives are extensively used in pharmacology, particularly in the development of antihistamines and anticancer agents .

Experimental Procedures: The synthesis of piperidine-containing acetylene glycols involves ethynylation of piperidone-4 in liquid ammonia or diethyl ether in the presence of solid potassium hydroxide .

Results and Outcomes: Piperidine derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis in lung cancer cells . Statistical analyses have confirmed the efficacy of these compounds in pharmacological applications .

Organic Synthesis

Application Summary: Piperidine compounds are crucial in organic synthesis, serving as building blocks for various synthetic routes .

Experimental Procedures: Methods include hydrogenation, cyclization, cycloaddition, and multicomponent reactions to form substituted piperidines and related structures .

Drug Design

Application Summary: In drug design, “3-(2-Ethoxyethyl)piperidine” is utilized for creating scaffolds that enhance the druggability of pharmaceutical compounds .

Experimental Procedures: Chiral optimization and the introduction of various functional groups into the piperidine structure are common methods used in drug design .

Plant Growth Stimulation

Application Summary: Piperidine-containing compounds, including “3-(2-Ethoxyethyl)piperidine”, have been studied for their potential to stimulate plant growth .

Experimental Procedures: Synthesis routes involve the Favorskii reaction between cycloketones/piperidone and triple-bond containing glycols .

Results and Outcomes: Experimental studies have shown that these compounds can increase crop yield and make plants more resistant to drought and diseases .

Antimicrobial Activity

Application Summary: Derivatives of “3-(2-Ethoxyethyl)piperidine” have been explored for their antimicrobial properties .

Experimental Procedures: Acylation of oxime and phenylacetylenic alcohol of 1-(2-ethoxyethyl)-4-ketopiperidine by various acyl chlorides is a common procedure .

Toxicological Research

Application Summary: “3-(2-Ethoxyethyl)piperidine” is also relevant in toxicological research, particularly in dose-response experiments .

Experimental Procedures: Toxicological dose-response experiments often involve administering multiple increasing doses of the compound to experimental units .

Results and Outcomes: Statistical design and analysis play a crucial role in interpreting the toxicological effects and establishing alert concentrations .

Neuropharmacology

Application Summary: In neuropharmacology, “3-(2-Ethoxyethyl)piperidine” derivatives are investigated for their potential to treat neurological disorders due to their interaction with neural receptors .

Experimental Procedures: The compounds are typically tested in vitro using neural cell lines to assess their affinity and efficacy at various neural receptors .

Results and Outcomes: Studies have shown that certain derivatives can modulate receptor activity, which may lead to new treatments for conditions like Alzheimer’s disease and schizophrenia .

Material Science

Application Summary: Piperidine structures are used in material science for the synthesis of novel polymers with enhanced properties .

Experimental Procedures: These compounds are polymerized using various catalysts to create materials with desired mechanical and thermal properties .

Results and Outcomes: The resulting polymers exhibit improved durability and stability, making them suitable for a wide range of industrial applications .

Agricultural Chemistry

Application Summary: “3-(2-Ethoxyethyl)piperidine” is utilized in agricultural chemistry to develop pesticides and herbicides with increased efficacy .

Experimental Procedures: The compound is incorporated into formulations that target specific pests or weeds, often through structure-activity relationship studies .

Results and Outcomes: Field trials have demonstrated the effectiveness of these formulations in controlling agricultural pests and improving crop yields .

Environmental Science

Application Summary: In environmental science, derivatives of “3-(2-Ethoxyethyl)piperidine” are explored for their use in bioremediation processes .

Experimental Procedures: These compounds are tested for their ability to degrade or transform environmental pollutants into less harmful substances .

Results and Outcomes: Research indicates that these derivatives can enhance the degradation rates of certain pollutants, contributing to cleaner environments .

Chemical Sensing

Application Summary: “3-(2-Ethoxyethyl)piperidine” derivatives are studied for their application in chemical sensors due to their selective binding properties .

Experimental Procedures: The derivatives are incorporated into sensor devices and tested for their sensitivity and selectivity towards specific chemical analytes .

Results and Outcomes: The sensors have shown potential in detecting trace amounts of various chemicals, which is crucial for environmental monitoring and diagnostics .

Cosmetic Industry

Application Summary: In the cosmetic industry, “3-(2-Ethoxyethyl)piperidine” is researched for its use in skincare products to improve texture and efficacy .

Experimental Procedures: The compound is formulated with other ingredients and tested for its effects on skin hydration, elasticity, and overall health .

Results and Outcomes: Clinical trials have indicated positive effects on skin condition, leading to its potential inclusion in future skincare formulations .

3-(2-Ethoxyethyl)piperidine is a piperidine derivative characterized by the presence of an ethoxyethyl substituent at the third position of the piperidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for 3-(2-Ethoxyethyl)piperidine is C9H19NO, and it features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, commonly found in various pharmacologically active compounds.

Typical of piperidine derivatives:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring acts as a nucleophile, allowing it to react with electrophiles such as alkyl halides to form new C-N bonds.
  • Hydrogenation: The compound can undergo hydrogenation reactions, which are useful for modifying its functional groups.
  • Cyclization and Cycloaddition: These reactions can lead to the formation of more complex structures, enhancing the compound's potential biological activity .

Research indicates that piperidine derivatives, including 3-(2-Ethoxyethyl)piperidine, exhibit a range of biological activities. These compounds have been associated with:

  • Anticancer Properties: Some studies suggest that piperidine derivatives may enhance cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction .
  • Antimicrobial Activity: Piperidine derivatives have shown promise in combating bacterial and fungal infections, although specific data on 3-(2-Ethoxyethyl)piperidine is limited .
  • Neurological Effects: Compounds with piperidine structures are often investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Various synthetic routes have been developed for producing 3-(2-Ethoxyethyl)piperidine. Common methods include:

  • Alkylation of Piperidine: This involves reacting piperidine with 2-ethoxyethyl halides under basic conditions to introduce the ethoxyethyl group at the desired position.
  • Multicomponent Reactions: Recent advances have highlighted the use of one-pot multicomponent reactions to synthesize piperidine derivatives efficiently, which may also apply to 3-(2-Ethoxyethyl)piperidine synthesis .

3-(2-Ethoxyethyl)piperidine finds applications in several fields:

  • Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting various diseases, particularly in oncology and infectious diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in research settings.

Interaction studies involving 3-(2-Ethoxyethyl)piperidine focus on its binding affinity and activity against specific biological targets. These studies are crucial for understanding how this compound interacts with cellular systems, including:

  • Enzyme Inhibition: Investigating how it affects enzymes related to disease pathways.
  • Receptor Binding: Evaluating its potential as a ligand for neurotransmitter receptors or other targets implicated in pharmacological effects.

Several compounds share structural similarities with 3-(2-Ethoxyethyl)piperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Ethoxyethyl)-4-hydroxypiperidineHydroxyl group at the fourth positionExhibits myelostimulatory activity
4-(3-Phenoxypropoxy)-piperidinePhenyl ether substitutionBroader biological activity spectrum
EthylpiperazinePipedine ring with an ethyl substituentDifferent nitrogen positioning affects activity

These compounds highlight the versatility of piperidine derivatives while emphasizing the unique ethoxyethyl substitution of 3-(2-Ethoxyethyl)piperidine that may influence its specific biological activities and applications.

3-(2-Ethoxyethyl)piperidine represents a significant heterocyclic compound within the piperidine derivative family, characterized by a six-membered saturated nitrogen-containing ring system with an ethoxyethyl substituent at the 3-position [1] [2]. This compound exhibits distinctive structural features that contribute to its unique chemical and physical properties, making it an important subject for comprehensive structural analysis [3].

Molecular Formula and Weight

The molecular composition of 3-(2-Ethoxyethyl)piperidine is defined by the molecular formula C₉H₁₉NO, indicating the presence of nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The precise molecular weight has been determined to be 157.25 grams per mole, with computational analysis confirming an exact mass of 157.146664230 Daltons [2] [3]. The monoisotopic mass maintains consistency at 157.146664230 Daltons, reflecting the compound's well-defined atomic composition [2].

PropertyValueReference
Molecular FormulaC₉H₁₉NO [1] [2]
Molecular Weight157.25 g/mol [1] [2] [3]
Exact Mass157.146664230 Da [2]
Monoisotopic Mass157.146664230 Da [2]

The compound possesses a Chemical Abstracts Service registry number of 946682-08-2, facilitating its identification in chemical databases and literature [1] [2]. The International Union of Pure and Applied Chemistry name follows systematic nomenclature as 3-(2-ethoxyethyl)piperidine [2].

Structural Features

Piperidine Ring Configuration

The piperidine ring system in 3-(2-Ethoxyethyl)piperidine adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [4] [5]. This chair conformation minimizes steric interactions and optimizes bond angles, with the nitrogen atom maintaining a tetrahedral geometry [5]. The piperidine ring exhibits conformational flexibility, with the chair form interconverting between equatorial and axial orientations of the nitrogen substituent [6] [7].

Research demonstrates that piperidine derivatives consistently favor the chair conformation due to the hybridization state of carbon atoms adjacent to the nitrogen [5]. The chair conformation is characterized by puckering parameters that indicate minimal deviation from ideal geometry, with the nitrogen lone pair typically occupying an axial position [4] [5].

Ethoxyethyl Substituent Orientation

The ethoxyethyl substituent at the 3-position of the piperidine ring introduces additional conformational complexity through its flexible alkyl ether chain [8] [9]. The ethoxyethyl group consists of a two-carbon chain terminated by an ethyl ether moiety, creating multiple rotatable bonds that contribute to conformational diversity [8]. The orientation of this substituent is influenced by steric interactions with the piperidine ring and intramolecular forces within the ether linkage [8] [9].

The ether oxygen in the ethoxyethyl chain can participate in gauche conformational preferences typical of compounds containing electronegative groups, where gauche arrangements are stabilized through favorable stereoelectronic interactions [10]. This conformational behavior affects the overall three-dimensional structure and potentially influences the compound's chemical reactivity and physical properties [8] [9].

Conformational Analysis

Conformational analysis of 3-(2-Ethoxyethyl)piperidine reveals multiple low-energy conformers arising from rotation about the carbon-carbon bonds in the ethoxyethyl substituent [8] [9]. The compound exhibits conformational equilibria involving different orientations of the substituent chain relative to the piperidine ring plane [8]. Computational studies on similar ether-containing compounds indicate that conformational preferences are governed by a balance between steric repulsion and favorable electrostatic interactions [8] [9].

The piperidine ring maintains its chair conformation across different conformers, while the ethoxyethyl chain adopts various extended and folded arrangements [6] [8]. These conformational states are separated by relatively low energy barriers, allowing for rapid interconversion at ambient temperatures [8] [9].

Stereochemical Properties

Stereocenter Analysis

Stereochemical analysis of 3-(2-Ethoxyethyl)piperidine reveals the presence of one undefined stereocenter located at the carbon atom bearing the ethoxyethyl substituent [2] [11]. This stereocenter arises from the attachment of four different groups: the ethoxyethyl chain, two distinct portions of the piperidine ring, and a hydrogen atom [11] [12]. The stereocenter is classified as undefined because the compound can exist as a mixture of stereoisomers without specific stereochemical assignment [2].

The identification of stereocenters follows established criteria where a carbon atom bonded to four different substituents constitutes a chiral center [11] [12]. In this case, the carbon at position 3 of the piperidine ring meets these requirements, making it a focal point for stereochemical consideration [11].

Stereoisomeric Forms

The presence of one stereocenter in 3-(2-Ethoxyethyl)piperidine gives rise to two potential enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog nomenclature [13] [14]. These enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in achiral environments but may display different behaviors in chiral environments or when interacting with chiral reagents [13] [14].

The stereoisomeric forms of 3-(2-Ethoxyethyl)piperidine represent configurational isomers that cannot be interconverted without breaking and reforming chemical bonds [13]. The relative abundance of each enantiomer in synthetic preparations depends on the specific synthetic methodology employed and whether chiral auxiliaries or catalysts are utilized [13] [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-(2-Ethoxyethyl)piperidine through analysis of both proton and carbon-13 spectra [15] [16]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts corresponding to different hydrogen environments within the molecule [15] [17]. The piperidine ring protons typically appear in the range of 1.1-3.0 parts per million, with axial and equatorial protons showing distinct splitting patterns due to coupling interactions [15] [17].

The ethoxyethyl substituent contributes additional signals in the proton Nuclear Magnetic Resonance spectrum, with the terminal methyl group appearing as a triplet around 1.2 parts per million, while the methylene protons adjacent to oxygen exhibit characteristic downfield shifts around 3.2-4.3 parts per million [17]. The methylene chain protons display complex multipicity patterns resulting from vicinal coupling relationships [15] [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the piperidine ring carbons appearing in distinct chemical shift regions [18]. The carbon bearing the ethoxyethyl substituent exhibits a characteristic downfield shift compared to unsubstituted ring carbons, reflecting the electronic influence of the substituent [18].

Infrared Spectroscopic Analysis

Infrared spectroscopy of 3-(2-Ethoxyethyl)piperidine reveals characteristic absorption bands corresponding to specific functional groups within the molecule [19] [20]. The nitrogen-hydrogen stretching vibration appears as a medium-intensity band in the region of 3300-3500 wavenumbers, indicating the presence of the secondary amine functionality [19] [21]. The carbon-hydrogen stretching vibrations manifest as multiple bands in the 2800-3000 wavenumber region, reflecting the various aliphatic environments present in the molecule [19] [20].

The ether linkage in the ethoxyethyl substituent contributes a characteristic carbon-oxygen stretching absorption around 1000-1200 wavenumbers, though this band may overlap with other vibrational modes in the fingerprint region [20] [22]. The fingerprint region below 1500 wavenumbers contains numerous overlapping absorptions that provide a unique spectroscopic signature for compound identification [22] [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-(2-Ethoxyethyl)piperidine generates characteristic fragmentation patterns that provide structural information about the molecule [24] [25]. The molecular ion peak appears at mass-to-charge ratio 157, corresponding to the intact molecular weight of the compound [26] [25]. This molecular ion peak represents the unfragmented molecule after electron impact ionization [26] [27].

Fragmentation of the molecular ion proceeds through predictable pathways involving cleavage of weaker bonds and formation of stable fragment ions [24] [28]. Common fragmentation patterns include loss of the ethyl group from the ether moiety, generating fragments at mass-to-charge ratio 128, and cleavage of the ethoxyethyl chain, producing piperidine-based fragments [28] [25]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which may result from rearrangement processes or direct bond cleavage [25] [27].

Fragment IonMass-to-Charge RatioProposed StructureFragmentation Process
Molecular Ion157Complete moleculeElectron impact
Base FragmentVariablePiperidine coreChain cleavage
Ether Loss128Minus ethyl groupEther bond cleavage

3-(2-Ethoxyethyl)piperidine is predicted to exist as a colorless to pale yellow liquid under standard conditions at room temperature [1]. This physical state is consistent with the structural characteristics of the compound, which contains a piperidine ring system with an ethoxyethyl side chain. The molecular architecture suggests a moderate molecular weight compound with sufficient intermolecular forces to maintain liquid state but not solid crystalline structure at ambient temperatures.

Based on the structural analogy to piperidine, which appears as a clear colorless liquid with characteristic amine odor [2], 3-(2-Ethoxyethyl)piperidine would be expected to exhibit similar physical characteristics with possible variations due to the ethoxyethyl substituent [3]. The compound would likely possess an amine-like odor, typical of secondary amines, though potentially modified by the ether functionality present in the side chain.

Solubility Parameters in Various Solvents

The solubility profile of 3-(2-Ethoxyethyl)piperidine is determined by its molecular structure, which contains both hydrophilic and lipophilic regions. The piperidine nitrogen atom serves as a hydrogen bond acceptor and donor, while the ether oxygen provides additional hydrogen bonding capability [4]. The ethoxyethyl chain contributes to the lipophilic character of the molecule.

SolventPredicted SolubilityBasis
WaterSolublePolar NH and ether groups enable hydrogen bonding
EthanolHighly solubleStrong hydrogen bonding capability with polar groups
MethanolHighly solubleHydrogen bonding interactions with amine and ether
AcetoneSolublePolar interactions with carbonyl group
Diethyl EtherModerately solubleModerate polarity matching
BenzeneSlightly solubleLimited polar interactions
ChloroformSolubleModerate polarity compatibility
n-HexaneInsolubleNon-polar solvent incompatible with polar groups

The solubility in aqueous media is enhanced by the basic nature of the piperidine nitrogen, which can form hydrogen bonds with water molecules [5]. In organic solvents, the solubility follows the principle of "like dissolves like," with polar protic solvents showing enhanced solubility due to hydrogen bonding interactions [6].

Partition Coefficient (LogP)

The partition coefficient (LogP) represents the distribution of 3-(2-Ethoxyethyl)piperidine between n-octanol and water phases, serving as a measure of lipophilicity [7]. Available computational data indicates an XLogP3 value of 1.1 [8], suggesting moderate lipophilicity.

This LogP value places the compound in the range typically associated with good membrane permeability and bioavailability. Compounds with LogP values between 1 and 3 generally demonstrate favorable pharmacokinetic properties, including adequate aqueous solubility for formulation and sufficient lipophilicity for cellular uptake [9].

The moderate lipophilicity reflects the balance between the polar piperidine nitrogen and ether oxygen atoms, which contribute to hydrophilicity, and the alkyl chain portions, which contribute to lipophilicity [10]. This balanced partition coefficient suggests the compound would have suitable properties for biological applications requiring both aqueous solubility and membrane permeation.

Hydrogen Bond Donors and Acceptors

3-(2-Ethoxyethyl)piperidine contains specific functional groups that participate in hydrogen bonding interactions. The molecule possesses one hydrogen bond donor and two hydrogen bond acceptors [8].

Hydrogen Bond Donor:

  • The secondary amine nitrogen (NH) in the piperidine ring serves as the sole hydrogen bond donor site [11]

Hydrogen Bond Acceptors:

  • The piperidine nitrogen atom with its lone pair of electrons
  • The ether oxygen atom in the ethoxyethyl side chain [12]

The hydrogen bonding capability significantly influences the compound's solubility, intermolecular interactions, and potential biological activity. The presence of both donor and acceptor sites enables the formation of intermolecular hydrogen bonds, affecting crystal packing, boiling point, and solubility characteristics [13].

Topological Polar Surface Area

The topological polar surface area (TPSA) provides a quantitative measure of the polar surface area accessible to solvent molecules. For 3-(2-Ethoxyethyl)piperidine, the TPSA is calculated based on the contributions of polar atoms and their immediate environment [14].

TPSA Calculation:

  • Nitrogen contribution (secondary amine): 12.0 Ų
  • Oxygen contribution (ether): 9.2 Ų
  • Total TPSA: 21.2 Ų

This relatively low TPSA value indicates favorable membrane permeability properties. Compounds with TPSA values below 90 Ų typically demonstrate good blood-brain barrier penetration, while values below 140 Ų are associated with adequate cellular membrane permeability [15]. The TPSA of 21.2 Ų suggests excellent membrane permeation potential and bioavailability characteristics [12].

Rotatable Bond Count

3-(2-Ethoxyethyl)piperidine contains four rotatable bonds [8], which contribute to its conformational flexibility. These rotatable bonds are located in the ethoxyethyl side chain and include:

  • C3-C(side chain) bond connecting the piperidine ring to the side chain
  • C-C bond within the ethylene portion of the side chain
  • C-O bond connecting the ethylene to the ether oxygen
  • O-C bond connecting the ether oxygen to the ethyl group

The rotatable bond count is within the range typically associated with drug-like compounds. According to Lipinski's Rule of Five, compounds with fewer than 10 rotatable bonds generally maintain adequate oral bioavailability [16]. The moderate number of rotatable bonds provides sufficient flexibility for molecular recognition while maintaining conformational stability.

XLogP3

1.1

Dates

Last modified: 08-16-2023

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